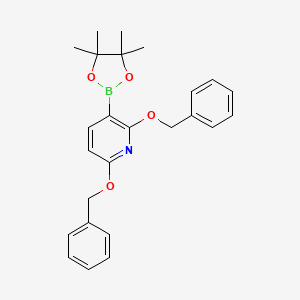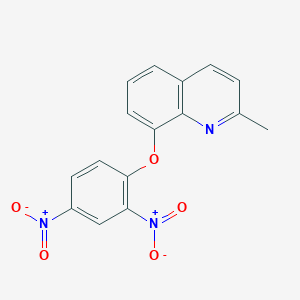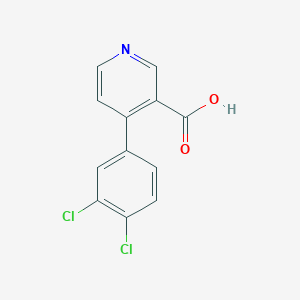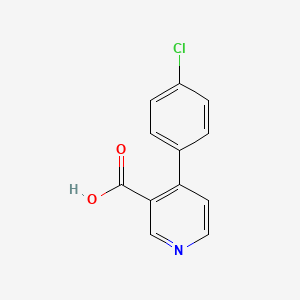
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2,6-BBTDP) is an organoboron compound that has been studied for its potential applications in scientific research and drug development. This compound has been used in a variety of experiments to explore its potential as a therapeutic agent and to understand its mechanism of action.
作用機序
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been found to interact with enzymes and proteins in a variety of ways. It has been shown to bind to the active sites of enzymes, as well as to interact with proteins in a manner that modulates their activity. Additionally, it has been found to bind to certain proteins and inhibit their activity. This interaction between 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and enzymes and proteins is believed to be the basis for its potential therapeutic applications.
Biochemical and Physiological Effects
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of certain enzymes, as well as modulate the activity of certain proteins. Additionally, it has been found to have an anti-inflammatory effect, as well as an immunomodulatory effect. Furthermore, it has been found to have an anti-cancer effect, as well as an anti-viral effect.
実験室実験の利点と制限
The use of 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in laboratory experiments offers a number of advantages. This compound is relatively easy to synthesize, and it is cost-effective. Additionally, it is non-toxic and has a low boiling point, making it suitable for use in a variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. In particular, it is difficult to obtain pure samples of this compound, and its solubility in organic solvents is limited.
将来の方向性
The potential applications of 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are vast, and there are a number of future directions for research. For example, further research could be conducted to explore the potential of this compound as a therapeutic agent. Additionally, research could be conducted to investigate the potential of this compound to act as an inhibitor of certain enzymes, as well as its potential to modulate the activity of certain proteins. Furthermore, research could be conducted to explore the potential of this compound to act as an anti-inflammatory agent, as well as its potential to act as an immunomodulatory agent. Finally, research could be conducted to further investigate the potential of this compound to act as an anti-cancer agent, as well as its potential to act as an anti-viral agent.
合成法
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is synthesized by a two-step process. The first step involves the reaction of a boronic ester with a pyridine derivative to form the desired product. The second step involves the reaction of the product with a benzyl halide to form the desired 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This synthesis process has been found to be efficient and cost-effective, making it an attractive option for scientists looking to work with this organoboron compound.
科学的研究の応用
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been studied for its potential applications in scientific research and drug development. This compound has been used in a variety of experiments to explore its potential as a therapeutic agent and to understand its mechanism of action. In particular, it has been used in studies to investigate the effects of boron-containing compounds on the activity of enzymes, as well as the ability of boron-containing compounds to modulate the activity of proteins. Additionally, it has been used in studies to investigate the potential of boron-containing compounds to act as inhibitors of certain enzymes, as well as their ability to modulate the activity of certain proteins.
特性
IUPAC Name |
2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHHXAQXUQVEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)









![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)

